2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol
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Overview
Description
2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol is a versatile compound known for its unique properties and applications in various fields. This compound is particularly noted for its antioxidant properties, making it valuable in the pharmaceutical, polymer, and antioxidant industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzyl chloride with 3-mercaptopropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in various industrial applications to enhance the shelf life of products.
Mechanism of Action
The antioxidant properties of 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cellular components such as lipids, proteins, and DNA.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another antioxidant compound used in stabilizing lubricant oils.
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and cosmetic products.
Uniqueness
2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol is unique due to its dual functionality as both an antioxidant and a stabilizer. Its structure allows it to effectively scavenge free radicals and provide long-lasting protection against oxidative stress, making it highly valuable in various applications.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O2S/c1-31(2,3)25-19-23(20-26(29(25)35)32(4,5)6)15-13-17-37-18-14-16-24-21-27(33(7,8)9)30(36)28(22-24)34(10,11)12/h19-22,35-36H,13-18H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDBZUAXDRUZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCSCCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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